Methyl pyrimidine-2-carboxylate

Description

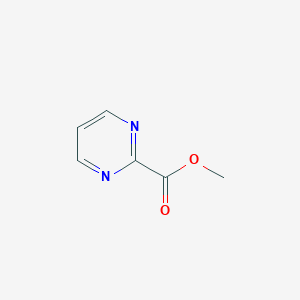

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6(9)5-7-3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQJEWAXHQDQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878879 | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34253-03-7 | |

| Record name | 2-Pyrimidinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34253-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034253037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl pyrimidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Methyl Pyrimidine-2-carboxylate

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental methodologies for their determination, and presents logical workflows for property analysis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 34253-03-7 | [1][2] |

| Molecular Formula | C₆H₆N₂O₂ | [1][2] |

| Molecular Weight | 138.12 g/mol | [1][3] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 102.0 to 106.0 °C | |

| Boiling Point (Predicted) | 251.3 ± 23.0 °C | [1] |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ | [1] |

Spectroscopic and Solubility Data

| Property | Value | Source |

| Maximum Absorption Wavelength (λmax) | 247 nm (in H₂SO₄ aq.) | |

| Solubility | Soluble in Methanol | [1] |

| DMF: 30 mg/ml | [2] | |

| DMSO: 30 mg/ml | [2] | |

| Ethanol: 30 mg/ml | [2] | |

| PBS (pH 7.2): 10 mg/ml | [2] | |

| pKa (Predicted) | -1.42 ± 0.13 | [1] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound involves a range of standard laboratory techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Boiling Point by Simple Distillation

While the boiling point of this compound is high, the general procedure for its determination is as follows.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head)

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: A simple distillation apparatus is assembled. The round-bottom flask is charged with the liquid sample and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Vaporization: As the liquid boils, the vapor rises into the distillation head.

-

Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.

-

Equilibrium: The temperature will rise and then stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point.

-

Condensation and Collection: The vapor passes into the condenser, where it is cooled by circulating water and condenses back into a liquid. The distilled liquid is collected in the receiving flask.

Determination of Solubility

Solubility is assessed by determining the concentration of a saturated solution at a specific temperature.

Apparatus:

-

Scintillation vials or test tubes

-

Spatula

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, water, DMSO) in a vial.

-

Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C). They are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted with the solvent. The concentration of the solute is then determined using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow for Physicochemical Property Determination

References

An In-depth Technical Guide to the Synthesis of Methyl Pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic route for methyl pyrimidine-2-carboxylate, a key intermediate in pharmaceutical and life sciences research. The synthesis is presented as a multi-step process, commencing from pyrimidine-2-carbonitrile. This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Overview of the Synthetic Pathway

The most practical and commonly referenced approach to synthesizing this compound involves a two-step sequence starting from pyrimidine-2-carbonitrile:

-

Hydrolysis: The nitrile group of pyrimidine-2-carbonitrile is hydrolyzed under acidic conditions to yield pyrimidine-2-carboxylic acid.

-

Esterification: The resulting carboxylic acid is then esterified with methanol, typically under acidic catalysis (Fischer esterification), to produce the target molecule, this compound.

This pathway is advantageous due to the commercial availability of the starting material and the generally high yields of the individual steps.

Caption: Overall synthetic workflow for this compound.

Step 1: Hydrolysis of Pyrimidine-2-carbonitrile

The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. For pyrimidine-2-carbonitrile, this is typically achieved through acid-catalyzed hydrolysis.

Reaction Mechanism

The mechanism of acid-catalyzed nitrile hydrolysis proceeds through several key steps:

-

Protonation: The nitrogen atom of the nitrile is protonated by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated nitrile carbon.

-

Tautomerization: The resulting intermediate undergoes tautomerization to form an amide.

-

Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.

In-Depth Technical Guide: Spectroscopic Data of Methyl Pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl pyrimidine-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.10 | d | 4.9 | H-4, H-6 |

| 7.65 | t | 4.9 | H-5 |

| 4.05 | s | -OCH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O |

| 158.0 | C-4, C-6 |

| 157.5 | C-2 |

| 122.0 | C-5 |

| 53.0 | -OCH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | C-H Aromatic Stretch |

| 2955 | Medium | C-H Aliphatic Stretch (-OCH₃) |

| 1730 | Strong | C=O Ester Stretch |

| 1570 | Strong | C=N Ring Stretch |

| 1440 | Medium | C=C Ring Stretch |

| 1290 | Strong | C-O Ester Stretch |

| 750 | Strong | C-H Aromatic Bend |

Sample Phase: KBr Pellet

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 107 | 85 | [M - OCH₃]⁺ |

| 79 | 60 | [C₄H₃N₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of 2-cyanopyrimidine with methanol in the presence of a strong acid catalyst.

Materials:

-

2-Cyanopyrimidine

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

A solution of 2-cyanopyrimidine (1.0 eq) in anhydrous methanol (10 mL/mmol) is cooled to 0 °C in an ice bath.

-

Concentrated sulfuric acid (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe.

Visualizing the Spectroscopic Workflow

The logical flow of spectroscopic data analysis for the structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide on the X-ray Crystal Structure of Pyrimidine-2-Carboxylate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide focuses on the core principles and methodologies for determining the X-ray crystal structure of methyl pyrimidine-2-carboxylate, publicly available, detailed crystallographic data for this specific compound is limited. Therefore, this report utilizes the comprehensive X-ray crystal structure data of the closely related compound, pyrimidine-2-carboxamide, as a representative example to illustrate the data presentation and experimental protocols.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and drug discovery, forming the core structure of numerous bioactive molecules, including nucleobases. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR), designing novel therapeutics, and predicting their interactions with biological targets. This technical guide provides an in-depth overview of the experimental procedures and data analysis involved in determining the X-ray crystal structure of pyrimidine-based small molecules, using pyrimidine-2-carboxamide as a case study.

Experimental Protocols

1. Synthesis of this compound

A general and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for this compound. The process involves the condensation of an amidinium salt with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

-

Preparation of the Sodium Salt: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride. This reagent is stable at room temperature under a nitrogen atmosphere.

-

Condensation Reaction: To a solution of the appropriate amidinium salt in anhydrous dimethylformamide (DMF), the sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide is added. The reaction mixture is heated at 100°C under a nitrogen atmosphere for one hour.

-

Work-up and Purification: After cooling to room temperature, water is added to the reaction mixture, which typically results in the precipitation of the product. The solid product is then collected by filtration, washed with water, and dried under a vacuum. Further purification can be achieved by flash column chromatography on silica gel if necessary.

2. Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For pyrimidine-2-carboxamide, single crystals were obtained from an aqueous sodium hydroxide solution after one week[1]. This suggests that slow evaporation from a suitable solvent system is a viable method for growing crystals of pyrimidine derivatives.

3. X-ray Diffraction Data Collection and Structure Refinement

The following protocol is based on the crystallographic study of pyrimidine-2-carboxamide[1].

-

Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Rigaku R-AXIS RAPID IP). The diffraction data is collected at a controlled temperature (e.g., 291 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)[1]. Data is typically collected using ω scans.

-

Data Processing: The collected reflection data is processed, and absorption corrections may be applied if necessary.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in a difference Fourier map or placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data for Pyrimidine-2-carboxamide

The following tables summarize the quantitative crystallographic data for pyrimidine-2-carboxamide[1].

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₅H₅N₃O |

| Formula Weight | 123.12 |

| Temperature | 291 (2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.9241 (7) Å |

| b | 7.3059 (7) Å |

| c | 9.8223 (9) Å |

| α | 90° |

| β | 103.512 (6)° |

| γ | 90° |

| Volume | 552.90 (9) ų |

| Z | 4 |

| Density (calculated) | 1.479 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 256 |

| Crystal Size | 0.34 x 0.26 x 0.20 mm |

| Theta range for data collection | 2.6 to 28.3° |

| Index ranges | -10<=h<=10, -9<=k<=9, -12<=l<=13 |

| Reflections collected | 7501 |

| Independent reflections | 1365 [R(int) = 0.020] |

| Completeness to theta = 28.3° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1365 / 0 / 87 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.107 |

| R indices (all data) | R1 = 0.044, wR2 = 0.112 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| O1-C1 | 1.243 (2) |

| N1-C1 | 1.328 (2) |

| N2-C2 | 1.332 (2) |

| N2-C3 | 1.336 (2) |

| N3-C3 | 1.330 (2) |

| N3-C4 | 1.331 (2) |

| C1-C2 | 1.503 (2) |

| C4-C5 | 1.381 (3) |

| C5-C6 | 1.378 (3) |

| C6-N2 | 1.332 (2) |

Table 3: Selected Bond Angles (°)

| Angle | Degrees |

| O1-C1-N1 | 123.4 (2) |

| O1-C1-C2 | 118.9 (1) |

| N1-C1-C2 | 117.7 (1) |

| C3-N2-C2 | 117.1 (1) |

| C3-N2-C6 | 117.1 (1) |

| C2-N2-C6 | 125.8 (1) |

| C4-N3-C3 | 116.3 (1) |

| N2-C2-C1 | 117.9 (1) |

| N3-C3-N2 | 126.8 (2) |

| N3-C4-C5 | 122.4 (2) |

| C6-C5-C4 | 117.0 (2) |

| N2-C6-C5 | 121.7 (2) |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the X-ray crystal structure of a small molecule like this compound.

Conclusion

References

Solubility Profile of Methyl Pyrimidine-2-Carboxylate: A Technical Guide for Researchers

An In-depth Analysis of the Solubility of a Key Pharmaceutical Intermediate in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of methyl pyrimidine-2-carboxylate, a crucial building block in pharmaceutical synthesis. The information contained herein is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for formulation, purification, and process development. This document summarizes known quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. The following table summarizes the available quantitative solubility data for this compound in various common solvents. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

| Solvent | Chemical Class | Solubility (at ambient temperature) |

| N,N-Dimethylformamide (DMF) | Amide | 30 mg/mL[1] |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | 30 mg/mL[1] |

| Ethanol | Alcohol (Polar Protic) | 30 mg/mL[1] |

| Methanol | Alcohol (Polar Protic) | Soluble[2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | 10 mg/mL[1] |

| Chloroform | Halogenated Hydrocarbon | Soluble in related compounds |

| Acetone | Ketone | Data not available |

| Ethyl Acetate | Ester | Data not available |

| Toluene | Aromatic Hydrocarbon | Data not available |

| Hexane | Aliphatic Hydrocarbon | Data not available |

| Dichloromethane | Halogenated Hydrocarbon | Data not available |

| Tetrahydrofuran (THF) | Ether | Data not available |

| Acetonitrile | Nitrile | Data not available |

| Isopropanol | Alcohol (Polar Protic) | Data not available |

Note: "Soluble" indicates that the source states solubility without providing a quantitative value. The solubility of related pyrimidine derivatives in chloroform suggests potential solubility for this compound.

Experimental Protocols for Solubility Determination

General Procedure for Solubility Screening (Qualitative)

This initial screening method provides a rapid assessment of solubility in a range of solvents.

-

Preparation: Add approximately 1-2 mg of this compound to a small vial.

-

Solvent Addition: Add the test solvent dropwise (typically starting with 0.1 mL).

-

Mixing: Vigorously vortex the vial for 1-2 minutes at ambient temperature.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL) with vortexing after each addition, up to a total volume of 1 mL.

-

Classification:

-

Very Soluble: Dissolves completely in less than 0.1 mL.

-

Freely Soluble: Dissolves completely in 0.1 to 1 mL.

-

Soluble: Dissolves completely in 1 to 3 mL.

-

Sparingly Soluble: Requires 3 to 10 mL to dissolve completely.

-

Slightly Soluble: Requires 10 to 30 mL to dissolve completely.

-

Very Slightly Soluble: Requires more than 30 mL to dissolve completely.

-

Insoluble: Does not dissolve in 100 mL.

-

Quantitative Solubility Determination by Gravimetric Method

This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.

-

Equilibration: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Aliquot Transfer: Accurately transfer a known volume of the clear, saturated solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Drying and Weighing: Dry the residue to a constant weight and re-weigh the container.

-

Calculation: The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.

Quantitative Solubility Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore and provides a rapid means of quantification.

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the λmax. The reported λmax is around 246-280 nm[1].

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax and construct a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Section 2.2, step 1).

-

Sample Preparation and Analysis: Filter the saturated solution and dilute an aliquot with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, taking into account the dilution factor.

Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.

-

HPLC Method Development: Develop a suitable HPLC method for the quantification of this compound. This will typically involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., based on the UV λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Section 2.2, step 1).

-

Sample Preparation and Analysis: Filter the saturated solution and dilute an aliquot with the mobile phase or a suitable solvent to a concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and the peak area of the sample, and then calculate the concentration of the saturated solution, accounting for the dilution.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl Pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyrimidine-2-carboxylate is a heterocyclic ester of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel pharmaceutical agents. An understanding of its thermal stability and decomposition profile is crucial for ensuring safety, optimizing manufacturing processes (such as drying and melt processing), and establishing stable storage conditions. This technical guide provides a detailed overview of the expected thermal behavior of this compound, methodologies for its analysis, and a plausible decomposition pathway based on analogous chemical structures.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | - |

| Molecular Weight | 138.13 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 102-106 °C | [1][2][3] |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol | [1][2][3] |

Expected Thermal Stability and Decomposition

Based on studies of other nitrogen-rich heterocyclic esters, this compound is anticipated to be thermally stable up to temperatures exceeding its melting point, likely in the range of 200-250 °C. The decomposition process is expected to be complex, potentially involving multiple steps and proceeding through a radical mechanism. Aromatic esters, in general, exhibit significant thermal stability due to the resonance stabilization of the aromatic ring.

Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for a precise understanding of the decomposition process. Table 2 outlines the key parameters that would be determined from such analyses.

Table 2: Expected Thermal Decomposition Data for this compound (Hypothetical)

| Parameter | Symbol | Expected Range | Analytical Technique |

| Onset Decomposition Temperature | Tonset | 200 - 280 °C | TGA |

| Temperature of Maximum Decomposition Rate | Tmax | 250 - 350 °C | DTG (Derivative TGA) |

| End of Decomposition Temperature | Tend | > 400 °C | TGA |

| Mass Loss (Total) | Δm | To be determined | TGA |

| Enthalpy of Decomposition | ΔHd | To be determined | DSC |

| Decomposition Products | - | See Section 4 | TGA-MS, Py-GC-MS |

Plausible Decomposition Pathway and Products

The thermal decomposition of this compound is likely initiated by the cleavage of the ester group. Two primary pathways are plausible:

-

Decarboxylation and Decarbomethoxylation: The initial step could involve the loss of the entire methoxycarbonyl group or a sequential loss of carbon dioxide and a methyl radical.

-

Ring Opening: At higher temperatures, the pyrimidine ring itself is expected to fragment.

The anticipated decomposition products, based on the fragmentation patterns of similar heterocyclic compounds, are listed in Table 3.

Table 3: Potential Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Method of Identification |

| Pyrimidine | C₄H₄N₂ | TGA-MS, Py-GC-MS |

| Carbon Dioxide | CO₂ | TGA-MS, TGA-FTIR |

| Carbon Monoxide | CO | TGA-MS, TGA-FTIR |

| Methane | CH₄ | TGA-MS, Py-GC-MS |

| Methanol | CH₃OH | TGA-MS, Py-GC-MS |

| Various Nitrogen-containing fragments | - | TGA-MS, Py-GC-MS |

A proposed logical relationship for the decomposition is visualized in the following diagram.

References

The Versatility of Methyl Pyrimidine-2-carboxylate: A Core Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and a plethora of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5][6] Among the vast library of pyrimidine-based synthons, methyl pyrimidine-2-carboxylate stands out as a particularly versatile and valuable building block for the synthesis of complex, biologically active compounds.[7] This guide explores the utility of this compound in drug discovery, detailing its reactivity, key synthetic transformations, and its role in the generation of potent therapeutic candidates.

Core Reactions and Synthetic Utility

This compound serves as a readily available starting material for a variety of chemical transformations. The ester functional group and the electron-deficient pyrimidine ring allow for selective modifications, primarily through nucleophilic substitution and cross-coupling reactions. Two of the most powerful and widely used transformations are amide bond formation and Suzuki-Miyaura cross-coupling.

-

Amide Bond Formation: The ester can be readily converted to an amide, a common functional group in many drug molecules. This is typically achieved by direct aminolysis or, more commonly, by first hydrolyzing the ester to the corresponding carboxylic acid, followed by activation and coupling with a desired amine.[8][9] This reaction is crucial for introducing diverse side chains that can interact with biological targets and modulate the pharmacological profile of the molecule.[10]

-

Suzuki-Miyaura Cross-Coupling: While the pyrimidine ring itself can be functionalized, it is more common to use halogenated derivatives of this compound (e.g., methyl 2-chloropyrimidine-5-carboxylate) in cross-coupling reactions. The Suzuki coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is exceptionally effective for attaching aryl or heteroaryl groups to the pyrimidine core.[11][12] This reaction is instrumental in building the complex molecular architectures often required for high-potency drugs. The electron-deficient nature of the pyrimidine ring makes even chloro-substituted pyrimidines reactive in these palladium-catalyzed couplings.[13]

dot

Caption: A typical workflow for drug discovery starting with the this compound scaffold.

Application in Kinase Inhibitor Synthesis

A prominent application of pyrimidine-based scaffolds is in the development of protein kinase inhibitors.[14][15] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Pyrimidine derivatives have been successfully developed as inhibitors for various kinases, including Aurora kinases, which are involved in cell cycle regulation.[16][17]

For example, a series of pyrimidine-based derivatives were designed to inhibit Aurora A kinase activity, which in turn reduces levels of the oncoproteins cMYC and MYCN.[14][16] The synthesis of these inhibitors often involves a multi-step sequence where a core, such as a diaminopyrimidine, is functionalized through reactions like amide coupling to achieve potent and selective inhibition. A lead compound in one study demonstrated an IC₅₀ of less than 200 nM in inhibiting the proliferation of high-MYC expressing cancer cell lines.[16][17]

dot

Caption: Inhibition of the AURKA-MYC pathway by pyrimidine-based kinase inhibitors.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving pyrimidine scaffolds and the biological activity of the resulting compounds, illustrating the efficiency of the synthetic methods and the potency of the final products.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Yields

| Starting Material | Boronic Acid | Catalyst (mol%) | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Phenylboronic acid (2.0 equiv) | Pd(OAc)₂ (2.5%) / PPh₃ (5%) | Glyme, Na₂CO₃, 70°C, 24h | 88% | [13] |

| 2,4,6-Trichloropyrimidine | Phenylboronic acid (3.3 equiv) | Pd(OAc)₂ (2.5%) / PPh₃ (5%) | Glyme, Na₂CO₃, Reflux, 24h | 93% | [13] |

| 2,4-Dichloropyrimidine | Phenylboronic acid (1.0 equiv) | Pd(PPh₃)₄ (0.5%) | Dioxane/H₂O, K₂CO₃, MW 100°C, 15min | 81% | [11] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | 1,4-Dioxane, K₃PO₄, 70-80°C, 18-22h | 86% |[12] |

Table 2: Biological Activity of Pyrimidine-Based Inhibitors

| Compound Class | Target | IC₅₀ | Cell Line / Assay | Reference |

|---|---|---|---|---|

| 2,4-di(arylamino)pyrimidine | EGFR-L858R/T790M/C797S | 5.51 nM | ADP-Glo Kinase Kit | [18] |

| 2-(phenylamino)pyrimidine | EGFR triple mutant cells | 0.2 ± 0.01 µM | Antiproliferative Assay | [18] |

| Pyrimidine-based derivative | FAK | 27.4 nM | Kinase Inhibition Assay | [18] |

| Imidazole–pyrimidine–sulfonamide | HER2 | 81 ± 40 ng/mL | Cytotoxicity Assay | [18] |

| 6-methyl-N⁴-(pyrazol-3-yl)-N²-(pyrrolidin-3-yl)pyrimidine-2,4-diamine | Aurora A Kinase | < 200 nM | Proliferation Assay (SCLC cells) |[14][16] |

Key Experimental Protocols

Below are generalized yet detailed protocols for the key reactions discussed. Researchers should consult the specific literature for precise conditions related to their substrates of interest.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for the coupling of chloropyrimidines with arylboronic acids.[11][13]

-

Reaction Setup: To a microwave vial or Schlenk flask, add the chloropyrimidine derivative (1.0 mmol), the aryl- or heteroarylboronic acid (1.0-1.2 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (0.5-5 mol%), to the flask.

-

Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120°C) with stirring. If using microwave irradiation, heat at 100-140°C for 15-30 minutes.[11] Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated pyrimidine.

Protocol 2: General Procedure for Amide Bond Formation from a Carboxylic Acid

This two-step protocol involves hydrolysis of the methyl ester followed by amide coupling.

Step A: Saponification (Ester Hydrolysis)

-

Hydrolysis: Dissolve this compound (1.0 mmol) in a mixture of THF or methanol and water.

-

Base Addition: Add an aqueous solution of LiOH or NaOH (1.5-2.0 mmol).

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC/LC-MS).

-

Acidification: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with cold 1 M HCl.

-

Isolation: Collect the resulting precipitate (the pyrimidine-2-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.

Step B: Amide Coupling

-

Activation: To a solution of the pyrimidine-2-carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 mmol) and a non-nucleophilic base like DIPEA (2.0 mmol).

-

Amine Addition: Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid, then add the desired amine (1.1 mmol).

-

Reaction: Continue stirring at room temperature for 2-12 hours until the reaction is complete.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to yield the final amide.

Conclusion

This compound is a cornerstone building block in the synthesis of medicinally relevant compounds. Its predictable reactivity allows for the straightforward execution of powerful synthetic transformations like amide bond formation and Suzuki-Miyaura cross-coupling. These reactions enable the systematic construction of diverse chemical libraries, leading to the discovery of potent and selective drug candidates, particularly in the field of oncology with kinase inhibitors. The continued exploration of this and related pyrimidine scaffolds promises to yield novel therapeutics for a wide range of diseases.

References

- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Buy Pyrimidine-2-carboxamide (EVT-2527526) | 4425-55-2; 88511-48-2 [evitachem.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Semantic Scholar [semanticscholar.org]

- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Pyrimidine Synthesis: A Core Pathway for Cellular Proliferation and a Target for Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

De novo pyrimidine synthesis is a fundamental metabolic pathway responsible for the production of pyrimidine nucleotides, which are essential building blocks for DNA, RNA, and other vital biomolecules. This pathway is intricately regulated to meet the cellular demands for growth, proliferation, and maintenance. Its upregulation in various pathological conditions, particularly cancer, has made it a compelling target for therapeutic drug development. This technical guide provides a comprehensive overview of the core de novo pyrimidine synthesis pathway, its key enzymes, regulatory mechanisms, and the experimental methodologies used for its investigation. Detailed protocols for key enzymatic assays and the quantification of pathway intermediates are provided, alongside a curated summary of available quantitative data. Visualizations of the pathway and experimental workflows are presented to facilitate a deeper understanding of this critical cellular process.

Introduction

Pyrimidine nucleotides, including uridine triphosphate (UTP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), are indispensable for a myriad of cellular processes. They serve as precursors for the synthesis of DNA and RNA, are involved in the biosynthesis of phospholipids and glycoproteins, and act as energy carriers.[1] Cells can acquire pyrimidines through two main routes: the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides, and the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors such as bicarbonate, aspartate, and glutamine.[2][3]

While the salvage pathway is sufficient for the maintenance of non-proliferating cells, rapidly dividing cells, including cancer cells, heavily rely on the de novo pathway to meet their high demand for nucleotides.[4] This dependency has positioned the enzymes of the de novo pyrimidine synthesis pathway as attractive targets for the development of anticancer and immunomodulatory drugs.[5] This guide will delve into the core enzymatic steps, regulatory networks, and analytical techniques pertinent to the study of this vital metabolic route.

The Core De Novo Pyrimidine Synthesis Pathway

The de novo synthesis of pyrimidines is a highly conserved pathway that involves six enzymatic steps, culminating in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[6] In mammals, the first three enzymatic activities are consolidated into a single multifunctional protein known as CAD, while the last two are carried out by another bifunctional enzyme, UMP synthase (UMPS).[7][8]

The Multifunctional Enzyme: CAD

The initial and rate-limiting steps of de novo pyrimidine synthesis in mammals are catalyzed by a large, trifunctional cytosolic protein named CAD .[9][10] The acronym CAD is derived from the names of its three enzymatic domains:

-

Carbamoyl Phosphate Synthetase II (CPSII): This domain catalyzes the first committed step of the pathway: the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP.[11]

-

Aspartate Transcarbamoylase (ATCase): This domain catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate.[12]

-

Dihydroorotase (DHOase): This domain catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate.[13]

The channeling of the intermediates between the active sites of this multienzyme complex enhances catalytic efficiency and prevents the loss of unstable intermediates.[13]

Dihydroorotate Dehydrogenase (DHODH)

The fourth step is catalyzed by dihydroorotate dehydrogenase (DHODH) , the only mitochondrial enzyme in this pathway.[14][15] DHODH is located on the outer surface of the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate.[16][17] This reaction is coupled to the electron transport chain via the reduction of ubiquinone (Coenzyme Q).[14]

The Bifunctional Enzyme: UMP Synthase (UMPS)

The final two steps of the pathway are catalyzed by the bifunctional cytosolic enzyme UMP synthase (UMPS) .[8][18] The two enzymatic domains of UMPS are:

-

Orotate Phosphoribosyltransferase (OPRT): This domain catalyzes the transfer of a ribose-5-phosphate group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).[1][19]

-

Orotidine-5'-Phosphate Decarboxylase (ODCase): This domain catalyzes the decarboxylation of OMP to produce uridine-5'-monophosphate (UMP).[18][20]

From UMP, subsequent phosphorylation steps yield UDP and UTP. UTP can then be aminated by CTP synthase to form CTP.[12]

Regulation of De Novo Pyrimidine Synthesis

The de novo pyrimidine synthesis pathway is tightly regulated to ensure that the production of pyrimidines matches the cellular demand, thus avoiding the wasteful expenditure of energy and resources. Regulation occurs at multiple levels, including allosteric control of key enzymes and transcriptional regulation.

The primary site of allosteric regulation is the CAD protein . The carbamoyl phosphate synthetase II (CPSII) activity of CAD is subject to feedback inhibition by the end-product UTP and is allosterically activated by PRPP, a substrate for the OPRT domain of UMPS and a key precursor for nucleotide synthesis.[9][11] This intricate regulation allows the cell to sense the overall pyrimidine nucleotide pool and the availability of precursors to modulate the pathway's flux.

Transcriptional regulation of the genes encoding the enzymes of the de novo pathway also plays a crucial role, particularly in response to proliferative signals. For instance, the expression of CAD and DHODH can be upregulated by the YAP transcriptional coactivator in response to the loss of the NF2 tumor suppressor.[5]

Data Presentation

Quantitative data on the kinetics of the enzymes in the de novo pyrimidine synthesis pathway and the cellular concentrations of its intermediates are crucial for building accurate metabolic models and for understanding the pathway's flux under different physiological and pathological conditions. The following tables summarize available data from various sources. It is important to note that these values can vary depending on the organism, cell type, and experimental conditions.

| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Organism/Cell Type |

| Carbamoyl Phosphate Synthetase II (CPSII) | Ammonia (for core activity) | 26 - 166 | Not consistently reported | Mammalian cells |

| Bicarbonate | 1400 | Not consistently reported | Mammalian cells | |

| Dihydroorotate Dehydrogenase (DHODH) | L-Dihydroorotate | 25 | Not consistently reported | Human recombinant |

| Orotidine-5'-Phosphate Decarboxylase (ODCase) | OMP | Not consistently reported | kcat: 0.5 - 4.2 s⁻¹ | E. coli / Yeast |

| Intermediate | Cellular Concentration (µM) | Cell Type |

| Carbamoyl Aspartate | Not consistently reported | - |

| Dihydroorotate | Not consistently reported | - |

| Orotate | Variable, can be low | Various |

| Orotidine-5'-Monophosphate (OMP) | Generally low | Various |

| Uridine Monophosphate (UMP) | Variable | Various |

Table 2: Typical Cellular Concentrations of Pathway Intermediates. Note: The intracellular concentrations of these metabolites can fluctuate significantly based on the metabolic state of the cell. The low levels of some intermediates reflect their rapid conversion in the multi-enzyme complexes.

Experimental Protocols

Investigating the de novo pyrimidine synthesis pathway requires robust experimental methodologies to measure enzyme activities and quantify pathway intermediates. This section provides detailed protocols for key assays.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay

This protocol is based on the 2,6-dichloroindophenol (DCIP) colorimetric assay, which measures the reduction of DCIP coupled to the oxidation of dihydroorotate.[13][14]

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (w/v) Triton X-100.

-

Coenzyme Q10 (CoQ10) stock solution (in ethanol).

-

DCIP stock solution (in water).

-

L-Dihydroorotate (DHO) substrate solution (in assay buffer).

-

Recombinant human DHODH or cell lysate containing DHODH.

-

96-well microplate and plate reader.

Procedure:

-

Prepare the reaction mixture in the wells of a 96-well plate. For each reaction, add:

-

Assay Buffer.

-

Coenzyme Q10 to a final concentration of 100 µM.

-

DCIP to a final concentration of 200 µM.

-

The enzyme source (e.g., 100 ng of recombinant DHODH or an appropriate amount of cell lysate).

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding L-dihydroorotate to a final concentration of 500 µM.

-

Immediately measure the absorbance at 600 nm and continue to monitor the decrease in absorbance over time (e.g., every minute for 15-30 minutes).

-

The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The activity can be calculated using the molar extinction coefficient of DCIP.

Orotate Phosphoribosyltransferase (OPRT) Activity Assay

This spectrophotometric assay measures the decrease in orotate concentration by monitoring the change in absorbance at 295 nm.[12]

Materials:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.6), 2 mM MgCl₂.

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) solution.

-

Orotate (OA) solution.

-

Purified OPRT or cell lysate.

-

UV-compatible cuvettes or microplate and a spectrophotometer.

Procedure:

-

In a UV-compatible cuvette, prepare the reaction mixture containing:

-

Assay Buffer.

-

PRPP to a final concentration of 100 µM.

-

Enzyme source.

-

-

Incubate the mixture for 1 minute at the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding orotate to a final concentration of 5-100 µM.

-

Immediately monitor the decrease in absorbance at 295 nm over time.

-

The initial reaction velocity is determined from the linear phase of the reaction.

Quantification of Pyrimidine Pathway Intermediates by HPLC-MS

This protocol provides a general workflow for the quantification of pyrimidine intermediates from biological samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][18]

Sample Preparation:

-

Harvest cells or tissue and immediately quench metabolism by snap-freezing in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge the samples to pellet cellular debris.

-

Collect the supernatant containing the metabolites and dry it under a vacuum or nitrogen stream.

-

Reconstitute the dried extract in a suitable solvent for HPLC-MS analysis.

HPLC-MS Analysis:

-

Chromatographic Separation:

-

Use a suitable HPLC column, such as a reverse-phase C18 column, for separation of the polar pyrimidine intermediates.

-

Employ a gradient elution program with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source, typically in negative ion mode, for the detection of pyrimidine intermediates.

-

Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target metabolite.

-

-

Quantification:

-

Generate a standard curve for each pyrimidine intermediate using authentic standards of known concentrations.

-

Quantify the metabolites in the biological samples by comparing their peak areas to the standard curves.

-

The use of stable isotope-labeled internal standards is highly recommended to correct for variations in sample preparation and instrument response.

-

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the de novo pyrimidine synthesis pathway and a typical experimental workflow for enzyme activity measurement.

Conclusion

The de novo pyrimidine synthesis pathway is a cornerstone of cellular metabolism, providing the essential precursors for nucleic acid synthesis and other critical cellular functions. Its tight regulation and central role in cell proliferation have made it a focal point for both basic research and clinical applications. A thorough understanding of its enzymatic machinery, regulatory networks, and the methodologies to study it is paramount for researchers and drug development professionals. This guide has provided an in-depth overview of the core pathway, summarized key quantitative data, and detailed essential experimental protocols. The continued investigation of this pathway holds significant promise for the development of novel therapeutic strategies targeting a range of human diseases.

References

- 1. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 3. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 5. De novo pyrimidine synthesis is a collateral metabolic vulnerability in NF2-deficient mesothelioma | EMBO Molecular Medicine [link.springer.com]

- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3.6. In Vitro Activity Assay [bio-protocol.org]

- 15. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. fgsc.net [fgsc.net]

- 18. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pnas.org [pnas.org]

- 21. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Basic Reactivity of the Pyrimidine Ring in Methyl Pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of a methyl carboxylate group at the 2-position significantly modulates the electronic properties and, consequently, the chemical reactivity of the pyrimidine core. This technical guide provides a comprehensive overview of the basic reactivity of methyl pyrimidine-2-carboxylate, focusing on the influence of the electron-withdrawing ester group on the susceptibility of the pyrimidine ring to electrophilic and nucleophilic attack. This document synthesizes available data on reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data in structured tables for comparative analysis. Visual diagrams generated using the DOT language are included to illustrate reaction mechanisms and experimental workflows, offering a clear and concise reference for researchers in the field of heterocyclic chemistry and drug discovery.

Introduction: The Pyrimidine Core and the Influence of the 2-Methyl Carboxylate Group

The pyrimidine ring, a diazine containing two nitrogen atoms at positions 1 and 3, is a π-deficient heteroaromatic system. This inherent electron deficiency makes the pyrimidine nucleus generally resistant to electrophilic aromatic substitution and prone to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (C-2, C-4, and C-6).

The introduction of a methyl carboxylate (-COOCH₃) group at the C-2 position profoundly influences this reactivity profile. As a potent electron-withdrawing group, the 2-ester functionality further deactivates the pyrimidine ring towards electrophilic attack, making such reactions exceptionally challenging. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SNAr), especially at the C-4 and C-6 positions. The C-5 position, while still deactivated, remains the most probable site for any potential electrophilic substitution, should the reaction conditions be harsh enough to overcome the high activation barrier.

This guide will delve into the specific reactivity patterns of this compound, providing a detailed analysis of its behavior in key chemical transformations.

Electrophilic Aromatic Substitution: A Challenging Transformation

Electrophilic aromatic substitution on the pyrimidine ring is an inherently difficult process due to the electron-withdrawing nature of the two ring nitrogen atoms. The presence of a methyl carboxylate group at the C-2 position further exacerbates this, making direct electrophilic attack on the ring a formidable challenge. When such reactions are forced, they are expected to occur at the C-5 position, which is the most electron-rich carbon atom in the ring.

Nitration and Halogenation

Direct nitration or halogenation of this compound is not well-documented in the literature, likely due to the extreme deactivation of the ring. To achieve such transformations, harsh reaction conditions would be necessary, which could lead to degradation of the starting material or side reactions involving the ester group. Forcing conditions for electrophilic substitution on pyrimidines typically require the presence of activating, electron-donating groups on the ring, which are absent in this case.

Nucleophilic Aromatic Substitution: The Predominant Reaction Pathway

The electron-deficient nature of the pyrimidine ring, amplified by the 2-methyl carboxylate group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The C-4 and C-6 positions are highly activated towards nucleophilic attack.

Reactivity of Halogenated Precursors

While direct nucleophilic displacement of a group on this compound itself is less common (as the carboxylate is not a typical leaving group), the reactivity of analogous 2-substituted pyrimidines, particularly those with good leaving groups like halogens, provides significant insight. For instance, the reactivity of 2-chloropyrimidines with nucleophiles is a well-established synthetic route. The presence of an additional electron-withdrawing group, such as a 5-carboxylate, would further enhance the rate of these SNAr reactions.

A study on the nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrated that both the 4-chloro and the 2-methylthio groups can be displaced by nucleophiles, highlighting the high electrophilicity of these positions.[1]

Quantitative Reactivity Data from Analogue Systems

A comprehensive study on 2-sulfonylpyrimidines provides valuable quantitative data on the reactivity of the C-2 position towards nucleophilic attack.[2] While the sulfonyl group is a better leaving group than a carboxylate, the electronic effects of substituents on the pyrimidine ring are directly comparable. The study found that electron-withdrawing groups at the C-5 position, such as -NO₂ and -COOMe, drastically increased the reaction rate of nucleophilic substitution at C-2.[2] This underscores the potent activating effect of electron-withdrawing substituents on the pyrimidine ring for SNAr reactions.

Table 1: Second-Order Rate Constants for the Reaction of 2-Sulfonylpyrimidines with N-acetylcysteine methylester (NACME) at pH 7.0

| 5-Substituent on 2-Sulfonylpyrimidine | Rate Constant (k) (M⁻¹s⁻¹) |

| -H | 4.5 x 10⁻² |

| -NO₂ | > 10 |

| -COOMe | 1.2 |

Data sourced from Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[2]

Reactions of the Methyl Carboxylate Group

The methyl carboxylate group at the C-2 position can undergo typical ester transformations, such as hydrolysis and reduction.

Hydrolysis

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. A green and efficient method for the hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, to its carboxylic acid using lithium hydroxide in water has been reported, achieving a high yield.[3] This method is likely applicable to this compound.

Experimental Protocol: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate (as an analogue) [3]

-

To a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 24.24 g (1.01 mol) of lithium hydroxide and 1 L of water.

-

Add methyl 5-chloropyrazine-2-carboxylate (172.5 g, 1.0 mol) in portions over 1.5 hours while maintaining the reaction temperature.

-

Monitor the reaction by a suitable method (e.g., TLC or HPLC).

-

Upon completion, the product, 5-chloropyrazine-2-carboxylic acid, can be isolated by acidification of the reaction mixture.

Reduction

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as LiAlH₄ can also reduce the pyrimidine ring itself, especially in electron-deficient systems.[4][5] A study on the reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate with LiAlH₄ resulted in the formation of the corresponding 1,6-dihydropyrimidine derivative as the main product, indicating that ring reduction is a competing and, in that case, favored pathway.[4]

Decarboxylation of the Corresponding Carboxylic Acid

The decarboxylation of pyrimidine-2-carboxylic acid has been studied and proceeds via a Hammick-type mechanism.[6][7] The reaction is facilitated by protonation of a ring nitrogen, which stabilizes the resulting ylide intermediate. The rate of decarboxylation increases significantly in acidic conditions.[6]

Table 2: Pseudo-First-Order Rate Constants for the Decarboxylation of Pyrimidine-2-carboxylic Acid at 65°C in Aqueous Solution

| pH / H₀ | k (s⁻¹) |

| 2.0 | ~1 x 10⁻⁵ |

| 0 | ~1 x 10⁻⁴ |

| -3.0 | ~1 x 10⁻³ |

| -9.5 | ~1 x 10⁻³ |

Data sourced from Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.[6]

Synthesis of this compound

While various methods exist for the synthesis of substituted pyrimidines, a general and direct synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which could be adapted.[8] A more direct route to the title compound would likely involve the cyclocondensation of a suitable three-carbon precursor with an amidine derivative bearing the carboxylate functionality, or a precursor thereof.

Conclusion

The presence of a methyl carboxylate group at the 2-position of the pyrimidine ring renders it a highly electron-deficient system. This electronic configuration dictates its reactivity, making it largely unreactive towards electrophilic aromatic substitution while being highly activated for nucleophilic aromatic substitution at the C-4 and C-6 positions. The ester functionality itself can undergo standard transformations such as hydrolysis and reduction, although the latter may be accompanied by reduction of the heterocyclic ring. The insights and data presented in this guide, drawn from direct studies and analogous systems, provide a valuable resource for chemists aiming to utilize this compound and related structures in the synthesis of novel compounds for pharmaceutical and materials science applications. Further research into the direct functionalization of this specific molecule would be beneficial to fully elucidate its synthetic potential.

References

- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

An In-depth Technical Guide to the Electronic Properties of Methyl Pyrimidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the electronic properties, synthesis, and characterization of methyl pyrimidine-2-carboxylate. This compound is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the pyrimidine core, a key scaffold in numerous bioactive molecules. Understanding its electronic characteristics is crucial for predicting its reactivity, metabolic stability, and potential as a pharmacophore.

Core Electronic Properties

The electronic properties of this compound are dictated by the interplay between the electron-deficient pyrimidine ring and the electron-withdrawing methyl carboxylate group. While specific experimental data for this exact molecule is not extensively published, computational studies on analogous pyrimidine derivatives provide valuable insights into its expected electronic structure. Density Functional Theory (DFT) calculations are a powerful tool for predicting these properties.[1][2]

Quantitative Electronic Data

The following table summarizes the anticipated electronic properties of this compound, extrapolated from computational analyses of similar structures. These values are essential for understanding the molecule's reactivity and potential for intermolecular interactions.

| Property | Predicted Value Range | Significance in Drug Design |

| HOMO Energy | -6.5 to -7.5 eV | The Highest Occupied Molecular Orbital (HOMO) energy indicates the ability to donate electrons. A lower HOMO energy suggests lower reactivity toward electrophiles.[3] |

| LUMO Energy | -1.0 to -2.0 eV | The Lowest Unoccupied Molecular Orbital (LUMO) energy reflects the ability to accept electrons. A lower LUMO energy indicates higher reactivity toward nucleophiles.[3] |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.[4][5] |

| Dipole Moment | 2.0 to 4.0 Debye | The dipole moment influences the molecule's polarity, affecting its solubility and ability to engage in dipole-dipole interactions with biological targets. |

| Mulliken Atomic Charges | C2: +0.4 to +0.6N1, N3: -0.3 to -0.5 | The distribution of partial charges across the molecule highlights sites susceptible to nucleophilic or electrophilic attack. The carbon of the carboxylate group (C2) is expected to be highly electrophilic. |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for preparing pyrimidine derivatives. A plausible and efficient approach involves the condensation of an appropriate amidine with a keto-ester equivalent.[6][7]

Synthesis and Characterization Workflow

Experimental workflow for the synthesis and characterization of this compound.

Detailed Synthesis Protocol

-

Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add formamidine hydrochloride (1.0 equivalent) at 0 °C under a nitrogen atmosphere.

-

Addition of Reagent: Slowly add a solution of methyl glyoxylate (1.0 equivalent) in methanol to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Characterization Methods

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the position of substituents and the integrity of the pyrimidine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.[8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the ester and the C=N vibrations of the pyrimidine ring.

-

Melting Point Analysis: To assess the purity of the final product.

Electronic Structure and Reactivity

The electronic properties of the pyrimidine ring are central to its chemical behavior. The presence of two nitrogen atoms makes the ring electron-deficient, influencing its reactivity towards nucleophiles and electrophiles. The carboxylate group at the C2 position further modulates these properties.

Logical relationship between electronic properties and reactivity of this compound.

The electron-withdrawing nature of both the pyrimidine ring and the methyl carboxylate group renders the carbons of the pyrimidine ring, particularly C4 and C6, susceptible to nucleophilic attack. Conversely, the ring is deactivated towards electrophilic aromatic substitution. These characteristics are fundamental to its application in drug design, where it can act as a bioisostere for other aromatic systems or as a scaffold for further functionalization through nucleophilic substitution reactions.

Conclusion

This technical guide provides a foundational understanding of the electronic properties of this compound for professionals in the fields of chemical research and drug development. The presented data and protocols, based on established principles and studies of analogous compounds, offer a robust starting point for the synthesis, characterization, and computational analysis of this and related pyrimidine derivatives. A thorough grasp of its electronic nature is paramount for the rational design of novel therapeutics incorporating this versatile heterocyclic scaffold.

References

- 1. dergipark.org.tr [dergipark.org.tr]